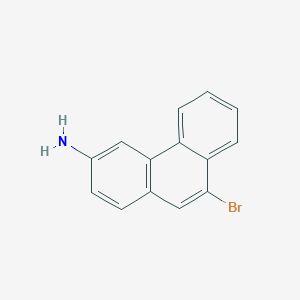
9-Bromophenanthren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 9-Bromophenanthren-3-amine consists of a phenanthrene core with a bromine atom at the 9th position and an amine group at the 3rd position .Physical And Chemical Properties Analysis
9-Bromophenanthren-3-amine has a molecular weight of 272.14 g/mol and an exact mass of 270.99966 g/mol . It has a topological polar surface area of 26 Ų . The compound has a complexity of 255 and a covalently-bonded unit count of 1 .Relevant Papers A paper titled “Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene” discusses the bromination of 9-bromophenanthrene and the characterization of the resulting dibromophenanthrene isomers .
Scientific Research Applications
Room Temperature Phosphorescence Analysis
9-Bromophenanthren-3-amine: is utilized in room temperature phosphorescence (RTP) analysis due to its ability to exhibit phosphorescence at ambient conditions. This property is particularly useful for detecting and quantifying trace amounts of substances .
Fluorescence Probing
The compound serves as a fluorescence probe in coordination reactions. Its strong blue fluorescence under UV light allows it to be used in fluorescence microscopy, aiding in the visualization of cellular and molecular processes .
Organic Electronics
In the field of organic electronics, 9-Bromophenanthren-3-amine ’s fluorescent properties are exploited for the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Environmental Monitoring
The sensitivity of 9-Bromophenanthren-3-amine to various environmental factors makes it an excellent candidate for monitoring pollutants and other environmental contaminants through luminescence-based sensors .
Chemical Synthesis
As a halogenated building block, this compound is used in the synthesis of more complex molecules. Its bromine atom can participate in various substitution reactions, which is valuable in organic synthesis .
Analytical Chemistry
In analytical chemistry, 9-Bromophenanthren-3-amine is used for developing sensitive analytical methods for the detection of PAHs and related compounds at low concentrations .
Pharmaceutical Research
The compound’s reactivity profile makes it a useful intermediate in the synthesis of pharmaceuticals, particularly in the creation of compounds with potential therapeutic properties .
Material Science
In material science, 9-Bromophenanthren-3-amine contributes to the development of new materials with specific optical properties, such as enhanced fluorescence or phosphorescence .
Mechanism of Action
Target of Action
This compound is a halogenated organic compound
Mode of Action
It is known that halogenated organic compounds can interact with their targets in a variety of ways, including covalent bonding, hydrogen bonding, and van der waals interactions . The specific interactions of 9-Bromophenanthren-3-amine with its targets would depend on the nature of those targets.
Pharmacokinetics
The compound’s molecular weight is 272.144 g/mol , which suggests that it may be able to cross biological membranes.
properties
IUPAC Name |
9-bromophenanthren-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVXVMFYAJHMFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322213 |
Source


|
| Record name | 9-bromophenanthren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7473-67-8 |
Source


|
| Record name | NSC400684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-bromophenanthren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

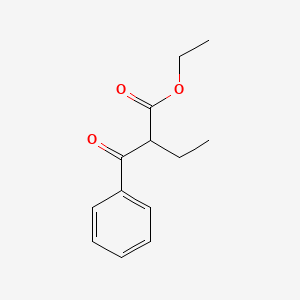

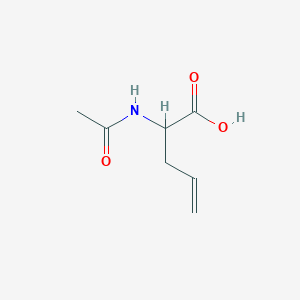
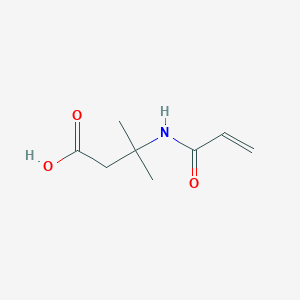

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

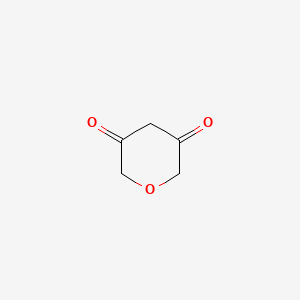
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
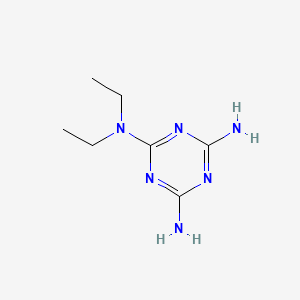
![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)
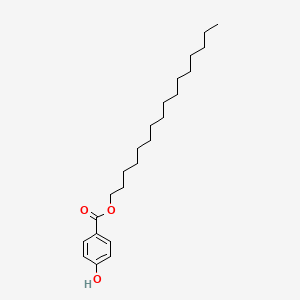
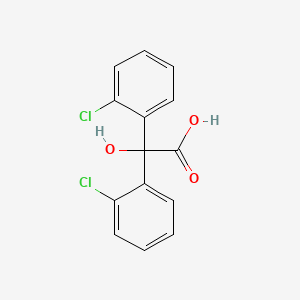
![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)